molecular formula C17H14BrN3O4S B11208508 5-bromo-N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide

5-bromo-N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide

Cat. No.: B11208508
M. Wt: 436.3 g/mol
InChI Key: XAVSULXHJWUNJF-UHFFFAOYSA-N
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Description

5-bromo-N-[2-(4-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-furamide is a complex organic compound with a unique structure that includes a bromine atom, a methylphenyl group, and a thieno[3,4-c]pyrazol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[2-(4-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-furamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents such as ethanol or dimethylformamide and may require catalysts to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions would be carefully controlled to avoid side reactions and ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[2-(4-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-furamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents to dissolve the reactants .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of a more oxidized derivative, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

5-bromo-N-[2-(4-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-furamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-(4-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-furamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-bromo-N-[2-(4-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-furamide apart is its unique combination of functional groups, which may confer specific properties not found in other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C17H14BrN3O4S

Molecular Weight

436.3 g/mol

IUPAC Name

5-bromo-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide

InChI

InChI=1S/C17H14BrN3O4S/c1-10-2-4-11(5-3-10)21-16(12-8-26(23,24)9-13(12)20-21)19-17(22)14-6-7-15(18)25-14/h2-7H,8-9H2,1H3,(H,19,22)

InChI Key

XAVSULXHJWUNJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=C(O4)Br

Origin of Product

United States

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